molecular formula C20H17N3O3 B2908798 N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 2177366-06-0

N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No. B2908798
CAS RN: 2177366-06-0
M. Wt: 347.374
InChI Key: AXACVTLNTGYJMT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a bipyridine moiety (a type of bidentate ligand), an acetamide group (which is a common functional group in organic chemistry), and a benzo[d][1,3]dioxol-5-yl moiety (which is a type of aromatic ether). These components suggest that the compound could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple aromatic rings and functional groups. The bipyridine moiety would likely contribute to the compound’s ability to act as a ligand, while the acetamide and benzo[d][1,3]dioxol-5-yl moieties could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a ligand in a metal-catalyzed reaction, the bipyridine moiety would likely bind to the metal center, facilitating the reaction .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and reactivity. Given its complex structure and the presence of multiple functional groups, it could potentially be used in a variety of chemical reactions and processes .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-20(8-14-3-4-18-19(7-14)26-13-25-18)23-10-15-6-17(12-22-9-15)16-2-1-5-21-11-16/h1-7,9,11-12H,8,10,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXACVTLNTGYJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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